6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent .
Preparation Methods
The synthesis of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps :
Condensation Reaction: Starting with commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate.
Chlorination: The intermediate product undergoes chlorination.
Nucleophilic Substitution: The final step involves nucleophilic substitution to introduce the desired functional groups.
The total yield of these steps can vary, but a rapid and green synthetic method has been established to improve efficiency .
Chemical Reactions Analysis
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including :
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antitumor properties, showing promise in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as tubulin . By binding to the colchicine-binding site of tubulin, it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine exhibits unique properties :
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds are known for their ROCK inhibitory activity, whereas the compound is more focused on antitumor activity.
(2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl) analogues: These analogues also target tubulin but differ in their specific molecular interactions and potency.
By comparing these compounds, the unique antitumor properties and specific molecular interactions of this compound are highlighted.
Properties
Molecular Formula |
C18H13ClN4S2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-12-6-4-11(5-7-12)23-18-16-14(21-10-22-18)9-15(25-16)13-3-2-8-20-17(13)19/h2-10H,1H3,(H,21,22,23) |
InChI Key |
YGLJUHZYDURHAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=NC=NC3=C2SC(=C3)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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